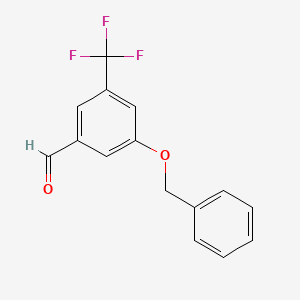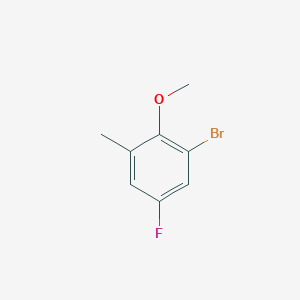
1-(2-(Oxetan-3-yl)phenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Oxetan-3-yl)phenyl)ethan-1-one is an organic compound with the molecular formula C11H12O2 It features a phenyl ring substituted with an oxetane ring and an ethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-(Oxetan-3-yl)phenyl)ethan-1-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the oxetane ring can be formed via intramolecular cyclization of a precursor containing a hydroxyl group and a halide under basic conditions . Another method involves the use of Paternò–Büchi reactions, which are [2+2] cycloadditions of carbonyl compounds with alkenes under UV light .
Industrial Production Methods: Industrial production of this compound typically involves optimized versions of the synthetic routes mentioned above. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Large-scale production may utilize continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-(Oxetan-3-yl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents like halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), Nitrating agents (HNO3/H2SO4)
Major Products:
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
1-(2-(Oxetan-3-yl)phenyl)ethan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying enzyme interactions.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 1-(2-(Oxetan-3-yl)phenyl)ethan-1-one involves its interaction with molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity, disrupt cellular processes, and induce specific biological effects .
Comparaison Avec Des Composés Similaires
1-(Oxetan-3-yl)ethan-1-one: This compound lacks the phenyl ring, making it less complex and potentially less versatile in applications.
2-(Oxetan-3-yl)phenol: This compound has a hydroxyl group instead of an ethanone group, leading to different reactivity and applications.
Uniqueness: 1-(2-(Oxetan-3-yl)phenyl)ethan-1-one stands out due to its combination of the oxetane ring and phenyl ring with an ethanone group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C11H12O2 |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
1-[2-(oxetan-3-yl)phenyl]ethanone |
InChI |
InChI=1S/C11H12O2/c1-8(12)10-4-2-3-5-11(10)9-6-13-7-9/h2-5,9H,6-7H2,1H3 |
Clé InChI |
ZFYUNIPDUNDPGK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CC=C1C2COC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


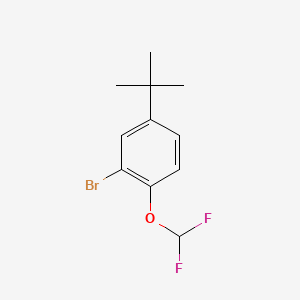

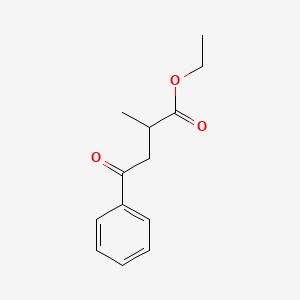
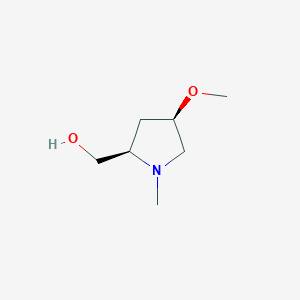
![Tert-butyl 7-formyl-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B14019393.png)
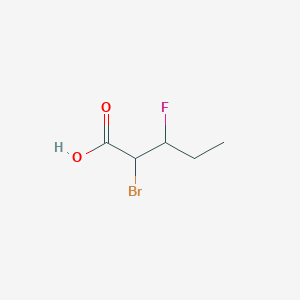

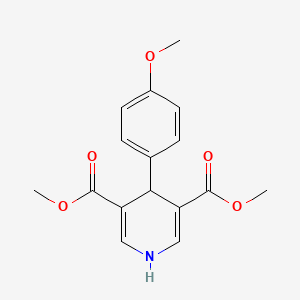
![6-Bromo-7-methoxy-2-methylimidazo[1,2-A]pyridine](/img/structure/B14019433.png)
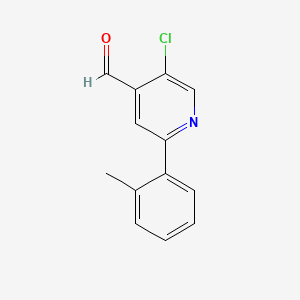
![ethyl 4-[(2-acetamido-4-oxo-1H-pteridin-6-yl)methylideneamino]benzoate](/img/structure/B14019440.png)
